1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, an imidazole ring, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Substitution reactions:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy or methyl groups can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies due to its unique structure.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine: This compound has a piperazine ring instead of an imidazole ring, which may affect its reactivity and binding properties.
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-1H-pyrazole: This compound contains a pyrazole ring, which may lead to different chemical and biological properties.
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole: The presence of a benzotriazole ring in this compound may result in unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-5-11-26-19-12-15(2)16(3)13-20(19)27(24,25)23-14-17(4)22-21(23)18-9-7-6-8-10-18/h6-10,12-14H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQGSFFDGXGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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